![molecular formula C16H23NO15 B1649389 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid CAS No. 69815-49-2](/img/no-structure.png)
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid (hereafter referred to as 4-Amino-1-hydroxyethylbenzene-1,2-diol;2,3-dihydroxybutanedioic acid), is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to be of interest due to its unique structure and properties.
Applications De Recherche Scientifique
X-ray Crystallography and Stereochemistry
The structural determination and stereochemical analysis of components similar to "4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol" have been crucial in the field of X-ray crystallography. For instance, the X-ray structure determination of related amino acids has provided insights into their stereochemistry, essential for understanding molecular interactions and reactivity (Nakamura et al., 1976).
Advanced Oxidation Processes
The oxidation chemistry and degradation pathways of compounds featuring similar functional groups have been extensively studied. Research on the advanced oxidation of paracetamol, a molecule containing similar moieties, has unveiled hydroxylation/degradation pathways and identified various nitrogenous and non-nitrogenous breakdown products (Vogna et al., 2002).
Biological Production of Malic Acid
The "2,3-dihydroxybutanedioic acid" part of the compound is structurally related to malic acid, which has seen increased interest due to its wide usage across food, chemicals, and pharmaceutical industries. The biological production of malic acid through fermentation and metabolic engineering highlights the potential of biotechnological applications in producing industrially important chemicals (Dai et al., 2018).
Dendrimer Synthesis
The synthesis of multifunctional dendrimers involves the use of monomers with various functional groups. Research into creating new types of C-branched monomers for dendrimer construction underscores the compound's relevance in developing complex molecular architectures with potential applications in drug delivery, catalysis, and material science (Newkome et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid involves the conversion of 2-nitrophenol to 2-amino-4-nitrophenol, followed by reduction to 4-aminophenol. The 4-aminophenol is then reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol, which is subsequently reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol. The final step involves the reaction of 4-[(1R)-2-amino-1-hydroxyethyl]phenol with 2,3-dihydroxybutanedioic acid to form the desired compound.", "Starting Materials": [ "2-nitrophenol", "sodium borohydride", "glyoxylic acid", "sodium cyanoborohydride", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "2-nitrophenol is reduced to 2-amino-4-nitrophenol using sodium borohydride", "2-amino-4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-aminophenol is reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol using sodium cyanoborohydride as a reducing agent", "4-(2-hydroxy-1-oxoethyl)phenol is reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol using sodium borohydride", "4-[(1R)-2-amino-1-hydroxyethyl]phenol is reacted with 2,3-dihydroxybutanedioic acid to form 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid" ] } | |
Numéro CAS |
69815-49-2 |
Nom du produit |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |
Formule moléculaire |
C16H23NO15 |
Poids moléculaire |
469.35 g/mol |
Nom IUPAC |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.2C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;2*5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;2*1-2,5-6H,(H,7,8)(H,9,10)/t8-;;/m0../s1 |
Clé InChI |
ACFZEFCGESJKJH-JZGIKJSDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



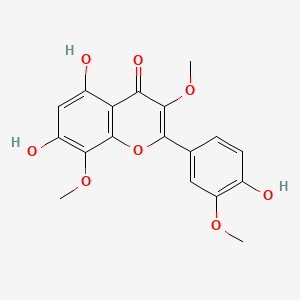
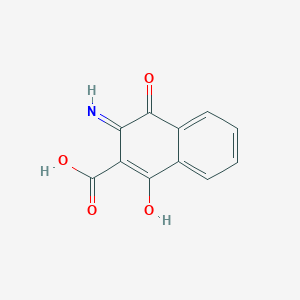
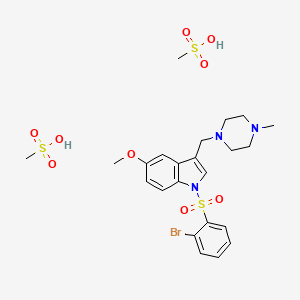
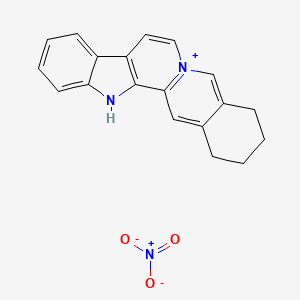
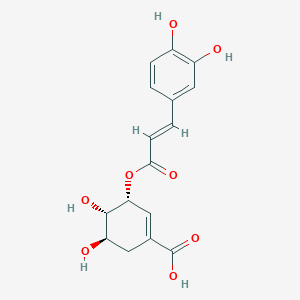

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)

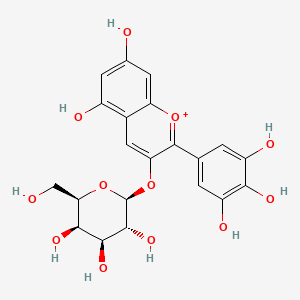
![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)

